(R)-Ethyl nipecotate-L-tartrate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

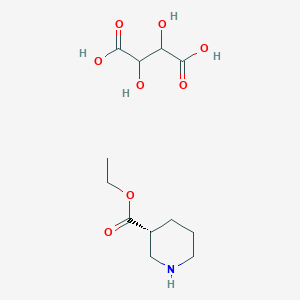

(R)-Ethyl nipecotate-L-tartrate (CAS: 167392-57-6) is a chiral organic compound composed of ethyl (3R)-piperidine-3-carboxylate and L-(+)-tartaric acid in a 1:1 molar ratio. Its molecular formula is C₁₂H₂₁NO₈, with a molecular weight of 307.3 g/mol . This compound is a white to off-white crystalline powder with a melting point of 153–159°C and a specific optical rotation of [α]D = +9.5° to +11.0° (C=5 in H₂O), indicating its enantiomeric purity . It is sparingly soluble in water, forming a slightly turbid solution, and is primarily utilized as a chiral building block in asymmetric synthesis and pharmaceutical intermediates .

Key identifiers include:

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-(-)-Ethyl Nipecotate Tartrate typically involves the esterification of nipecotic acid with ethanol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions to ensure complete conversion. The resulting ester is then reacted with tartaric acid to form the tartrate salt. The reaction conditions often include:

Catalyst: Sulfuric acid or p-toluenesulfonic acid

Temperature: Reflux (approximately 78-80°C)

Solvent: Ethanol

Industrial Production Methods: In industrial settings, the production of ®-(-)-Ethyl Nipecotate Tartrate is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:

Continuous esterification: Using a packed bed reactor with a solid acid catalyst

Salt formation: Mixing the ester with tartaric acid in a crystallizer to precipitate the tartrate salt

Chemical Reactions Analysis

Types of Reactions: ®-(-)-Ethyl Nipecotate Tartrate undergoes various chemical reactions, including:

Oxidation: Can be oxidized to form nipecotic acid derivatives

Reduction: Can be reduced to form nipecotamide

Substitution: Can undergo nucleophilic substitution reactions to introduce different functional groups

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic medium

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions

Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine

Major Products:

Oxidation: Nipecotic acid derivatives

Reduction: Nipecotamide

Substitution: Various substituted nipecotate esters

Scientific Research Applications

Chiral Synthesis

One of the primary applications of (R)-ethyl nipecotate-L-tartrate is in chiral synthesis. The compound can be resolved into its enantiomers using resolving agents such as di-benzoyl-L-tartaric acid. This process allows researchers to obtain the desired enantiomer for further synthetic applications, particularly in creating optically active pharmaceuticals that exhibit specific biological activities .

Pharmaceutical Intermediates

This compound serves as an intermediate in the synthesis of various pharmaceutical compounds, especially those targeting GABAergic systems. Its derivatives have been explored for potential use in treating neurological disorders due to their interaction with GABA receptors .

Research has indicated that compounds derived from this compound exhibit significant biological activity, including anticonvulsant and anxiolytic effects. These properties make it a candidate for further investigation in drug development aimed at treating anxiety and seizure disorders .

Case Study 1: Synthesis of GABAergic Compounds

A study investigated the synthesis of GABAergic compounds utilizing this compound as a starting material. The research demonstrated that derivatives synthesized from this compound showed enhanced binding affinity to GABA receptors, suggesting potential therapeutic applications in treating anxiety disorders .

Case Study 2: Resolution Techniques

Another research effort focused on developing efficient resolution techniques for racemic mixtures involving (R)-ethyl nipecotate. The study highlighted the use of di-benzoyl-L-tartaric acid as a resolving agent, achieving high yields of the desired enantiomer through optimized crystallization processes. This method significantly reduced the time and resources required for enantiomer separation .

Data Tables

Mechanism of Action

The mechanism of action of ®-(-)-Ethyl Nipecotate Tartrate involves its interaction with specific molecular targets, such as neurotransmitter transporters. It is believed to inhibit the reuptake of gamma-aminobutyric acid (GABA), thereby increasing its concentration in the synaptic cleft. This action is mediated through the binding of the compound to the GABA transporter, leading to its inhibition and subsequent increase in GABA levels.

Comparison with Similar Compounds

Structural and Functional Analogues

Ethyl Nipecotate (Racemic Mixture)

- Molecular Formula: C₈H₁₅NO₂

- Molecular Weight : 157.21 g/mol

- CAS : 5006-62-2

- Key Differences: Lacks the L-tartrate counterion, resulting in lower molecular weight and altered solubility. Exists as a racemate (±)-form, making it unsuitable for enantioselective synthesis. Purity and applications differ; it is often used as a non-chiral intermediate .

(S)-Ethyl Nipecotate-L-Tartrate

L-Carnitine Tartrate

- Molecular Formula: C₁₁H₂₁NO₈ (CAS: 36687-82-8)

- Key Differences :

Physicochemical Properties Comparison

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of (R)-ethyl nipecotate-L-tartrate, and how are they experimentally determined?

- Methodological Answer : The compound’s purity (≥98.0%) is verified via non-aqueous titration, while its optical rotation ([α]D = +9.5° to +11.0°, c=5 in H₂O) is measured using polarimetry. Melting point (153–158°C) and solubility (slightly turbid in water) are determined via differential scanning calorimetry (DSC) and solubility tests under controlled pH/temperature . Structural confirmation employs NMR, IR spectroscopy, and X-ray crystallography, with Reaxys-RN and PubChem Substance IDs used for cross-referencing .

Q. How can researchers optimize the synthesis of this compound to improve enantiomeric excess?

- Methodological Answer : Enantioselective synthesis involves chiral catalysts (e.g., BINAP-metal complexes) or enzymatic resolution. Reaction parameters (temperature, solvent polarity, and pH) are systematically varied, with progress monitored via chiral HPLC. Kinetic resolution data are analyzed using the Eyring equation to refine activation energy barriers .

Q. What analytical techniques are recommended for characterizing the stereochemical stability of this compound under varying storage conditions?

- Methodological Answer : Accelerated stability studies (40°C/75% RH) coupled with chiral HPLC or circular dichroism (CD) spectroscopy assess racemization. Data are modeled using Arrhenius plots to predict shelf-life. Moisture sensitivity is evaluated via dynamic vapor sorption (DVS) .

Advanced Research Questions

Q. How can contradictions in spectroscopic data (e.g., NMR splitting patterns vs. computational predictions) for this compound be resolved?

- Methodological Answer : Discrepancies arise from solvent effects, conformational flexibility, or crystal packing. Hybrid methods integrate density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) with experimental NMR shifts. Solid-state NMR or variable-temperature studies clarify dynamic behavior .

Q. What experimental design strategies mitigate batch-to-batch variability in this compound synthesis?

- Methodological Answer : A factorial design (e.g., Taguchi or Box-Behnken) identifies critical factors (e.g., catalyst loading, reaction time). Multivariate analysis (ANOVA, PCA) isolates variability sources. Process analytical technology (PAT) like in-situ FTIR enables real-time monitoring .

Q. How do researchers validate the biological activity of this compound derivatives while accounting for stereochemical specificity?

- Methodological Answer : Enantiomer pairs are synthesized and tested in parallel using cell-based assays (e.g., receptor binding or enzyme inhibition). Dose-response curves and molecular docking (AutoDock Vina) correlate activity with 3D conformational data. Statistical significance is assessed via t-tests with Bonferroni correction .

Q. What statistical approaches are appropriate for analyzing non-linear relationships in the compound’s structure-activity data?

- Methodological Answer : Machine learning models (e.g., random forests or neural networks) handle non-linear QSAR data. Cross-validation (k-fold) and metrics (RMSE, R²) evaluate model robustness. Bayesian inference quantifies uncertainty in parameter estimates .

Q. Methodological Considerations for Data Presentation

Q. How should researchers present conflicting data on the compound’s solubility profile in aqueous vs. organic solvents?

- Methodological Answer : Tabulate solubility values (mg/mL) with solvent polarity indices (e.g., Hildebrand parameters) and temperature. Use phase diagrams to illustrate ternary systems. Discuss discrepancies via Hansen solubility parameters or molecular dynamics simulations .

Q. What guidelines ensure reproducibility in reporting the synthesis and characterization of this compound?

Properties

Molecular Formula |

C12H21NO8 |

|---|---|

Molecular Weight |

307.30 g/mol |

IUPAC Name |

2,3-dihydroxybutanedioic acid;ethyl (3R)-piperidine-3-carboxylate |

InChI |

InChI=1S/C8H15NO2.C4H6O6/c1-2-11-8(10)7-4-3-5-9-6-7;5-1(3(7)8)2(6)4(9)10/h7,9H,2-6H2,1H3;1-2,5-6H,(H,7,8)(H,9,10)/t7-;/m1./s1 |

InChI Key |

HHPGQKZOPPDLNH-OGFXRTJISA-N |

Isomeric SMILES |

CCOC(=O)[C@@H]1CCCNC1.C(C(C(=O)O)O)(C(=O)O)O |

Canonical SMILES |

CCOC(=O)C1CCCNC1.C(C(C(=O)O)O)(C(=O)O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.